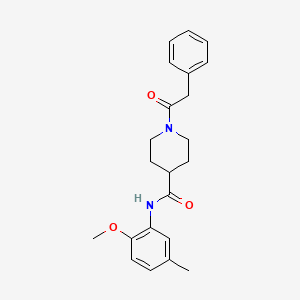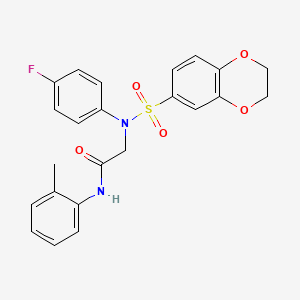
N-(2-methoxy-5-methylphenyl)-1-(phenylacetyl)-4-piperidinecarboxamide
Overview
Description
MMF-220 is a novel piperidinecarboxamide compound that was first synthesized in 2011 by researchers at the University of Michigan. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, pain, and inflammation. MMF-220 has a unique chemical structure that allows it to interact with specific receptors in the body, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MMF-220 is not fully understood, but it is believed to involve the interaction with specific receptors in the body. MMF-220 has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation, apoptosis, and calcium signaling. MMF-220 has also been shown to interact with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
MMF-220 has various biochemical and physiological effects, including the inhibition of cancer cell growth, analgesic effects, and anti-inflammatory effects. MMF-220 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In pain research, MMF-220 has been shown to reduce pain sensation by inhibiting the activity of TRPV1 channels. In inflammation research, MMF-220 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of MMF-220 for lab experiments is its unique chemical structure, which allows it to interact with specific receptors in the body. This makes MMF-220 a valuable tool for studying various cellular processes, including cell proliferation, apoptosis, and calcium signaling. However, one of the limitations of MMF-220 for lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for MMF-220 research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. One potential future direction is the development of MMF-220 analogs that have increased potency and selectivity for specific receptors in the body. Another potential future direction is the investigation of MMF-220's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the elucidation of MMF-220's mechanism of action could provide valuable insights into the cellular processes involved in cancer, pain, and inflammation.
In conclusion, MMF-220 is a novel piperidinecarboxamide compound that has shown potential therapeutic applications in various diseases, including cancer, pain, and inflammation. This paper has provided an overview of MMF-220, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. MMF-220 is a valuable tool for studying various cellular processes, and its potential therapeutic applications make it an exciting area of research for the future.
Scientific Research Applications
MMF-220 has been extensively studied in various scientific research applications, including cancer, pain, and inflammation. In cancer research, MMF-220 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In pain research, MMF-220 has been shown to have analgesic effects in animal models of neuropathic pain. In inflammation research, MMF-220 has been shown to reduce inflammation in animal models of rheumatoid arthritis.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-8-9-20(27-2)19(14-16)23-22(26)18-10-12-24(13-11-18)21(25)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAQFFBDIDPAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B3444257.png)

![N-(4-chlorobenzyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444282.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444290.png)
![ethyl 4-[({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3444293.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B3444297.png)

![N-(4-isopropylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444322.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3444325.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3444350.png)
